2-[4-[3-(1,3-Thiazol-2-yl)propanoyl]morpholin-3-yl]cyclohexan-1-one
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Overview
Description
2-[4-[3-(1,3-Thiazol-2-yl)propanoyl]morpholin-3-yl]cyclohexan-1-one is a complex organic compound featuring a thiazole ring, a morpholine ring, and a cyclohexanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[3-(1,3-Thiazol-2-yl)propanoyl]morpholin-3-yl]cyclohexan-1-one typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Attachment of the Propanoyl Group: The thiazole derivative is then reacted with propanoyl chloride in the presence of a base such as pyridine to form the propanoyl thiazole intermediate.
Morpholine Ring Formation: The morpholine ring is introduced by reacting the propanoyl thiazole intermediate with an appropriate morpholine derivative under nucleophilic substitution conditions.
Cyclohexanone Integration: Finally, the cyclohexanone moiety is attached through a condensation reaction, typically using a base such as sodium hydride to facilitate the formation of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-[3-(1,3-Thiazol-2-yl)propanoyl]morpholin-3-yl]cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketone groups to alcohols.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 position, using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological or inflammatory pathways.
Biological Studies: The compound’s interactions with various biological targets can be studied to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 2-[4-[3-(1,3-Thiazol-2-yl)propanoyl]morpholin-3-yl]cyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The morpholine ring may enhance the compound’s solubility and bioavailability, while the cyclohexanone moiety could contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-[4-[3-(1,3-Benzothiazol-2-yl)propanoyl]morpholin-3-yl]cyclohexan-1-one: Similar structure but with a benzothiazole ring, which may alter its biological activity.
2-[4-[3-(1,3-Oxazol-2-yl)propanoyl]morpholin-3-yl]cyclohexan-1-one: Contains an oxazole ring instead of a thiazole ring, potentially affecting its reactivity and applications.
Uniqueness
The presence of the thiazole ring in 2-[4-[3-(1,3-Thiazol-2-yl)propanoyl]morpholin-3-yl]cyclohexan-1-one imparts unique electronic properties and reactivity, making it distinct from compounds with benzothiazole or oxazole rings. This uniqueness can be leveraged in the design of new therapeutic agents with specific biological activities.
Properties
IUPAC Name |
2-[4-[3-(1,3-thiazol-2-yl)propanoyl]morpholin-3-yl]cyclohexan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c19-14-4-2-1-3-12(14)13-11-21-9-8-18(13)16(20)6-5-15-17-7-10-22-15/h7,10,12-13H,1-6,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MROYOKXRRXFQND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)C2COCCN2C(=O)CCC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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